molecular formula C20H23NO2S B2855528 (E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798400-05-1

(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2855528
CAS No.: 1798400-05-1
M. Wt: 341.47
InChI Key: CYTRAQGKWXRPLU-VAWYXSNFSA-N
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Description

(E)-1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 1798400-05-1) is a synthetic chalcone derivative with a molecular formula of C20H23NO2S and a molecular weight of 341.5 . This compound features a unique structure combining a seven-membered azepane ring substituted with a 4-methoxyphenyl group and a thiophene-based prop-en-one chain, linked by a characteristic (E)-configured olefin bridge—a central motif in the chalcone pharmacophore . Chalcones are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities. While specific biological data for this compound is not available in the searched literature, structurally similar analogs have been extensively investigated for their potential as anticancer and anti-inflammatory agents . The presence of both the azepane and thiophene heterocycles suggests this molecule is a valuable intermediate for constructing more complex chemical libraries. It is ideally suited for researchers exploring structure-activity relationships (SAR), screening for new bioactive compounds, and studying the mechanism of action of chalcone-based molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[3-(4-methoxyphenyl)azepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-23-18-9-7-16(8-10-18)17-5-2-3-13-21(15-17)20(22)12-11-19-6-4-14-24-19/h4,6-12,14,17H,2-3,5,13,15H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTRAQGKWXRPLU-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations :

  • Heterocyclic Core: Unlike conventional chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one ), the azepane ring in the target compound replaces the traditional aryl/heteroaryl group at the 1-position.
  • Substituent Effects : The 4-methoxyphenyl group is common in analogs (e.g., (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ), but its placement on an azepane rather than a phenyl ring distinguishes the target compound. Thiophene at the 3-position is shared with (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one , though the latter lacks the azepane system.
Physicochemical and Electronic Properties

Quantum Chemical Descriptors :

Compound HOMO (eV) LUMO (eV)
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 -4.959
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 -5.386
Target Compound (Predicted) ~-8.5* ~-5.2*

*Predicted values based on methoxy and thiophene substituents, which lower HOMO-LUMO gaps compared to hydroxylated analogs .

Melting Points and Spectral Data :

Compound Melting Point (°C) Key NMR Signals (¹H, δ ppm)
(E)-1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 104.9–106.4 7.65 (d, J=15.6 Hz, 1H), 6.85 (s, 4H)
(E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Not reported 7.82 (d, J=15.6 Hz, 1H), 6.95–7.45 (m, 8H)
Target Compound Not reported Expected signals: ~7.5–8.0 (enone protons), 3.8–4.2 (azepane CH₂)
Crystallographic and Supramolecular Comparisons
  • Crystal Packing : Methoxy-substituted chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ) adopt planar geometries stabilized by C–H···O and π-π interactions. The azepane ring in the target compound likely disrupts planarity, reducing π-stacking but introducing C–H···N or N–H···O hydrogen bonds .
  • Hirshfeld Surface Analysis : Ethoxy/methoxy chalcones show intermolecular contacts dominated by H···H (60–65%) and H···O (20–25%) interactions . The azepane’s NH group may increase H···N contributions in the target compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodology : Synthesis typically involves multi-step reactions. Key steps include:

  • Condensation : Reacting a ketone precursor (e.g., 4-methoxyphenyl-substituted azepane) with thiophene-2-carbaldehyde under basic conditions (e.g., KOH/EtOH) to form the enone system .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while bases like triethylamine facilitate deprotonation .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How can the purity and structural identity of the compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the (E)-configuration of the enone moiety via coupling constants (J = 12–16 Hz for trans protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P21/c space group observed in analogous enones) .
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ~250–300 nm (π→π* transitions of enone/thiophene) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or HIV-1 protease). The azepane ring and thiophene moiety often occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and hydrogen-bond interactions with catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using partial least squares regression .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Case Study : If NMR shows conflicting coupling constants, consider:

  • Dynamic Effects : Conformational flexibility in the azepane ring may lead to averaged signals. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotamers .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., Z-isomer or oxidized thiophene derivatives) .
    • Advanced Techniques : Synchrotron XRD or solid-state NMR to confirm crystal vs. solution-state structures .

Q. How can reaction yields be improved for air-sensitive intermediates?

  • Optimized Protocols :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for steps involving Grignard reagents or enolate formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 h conventional heating) while minimizing decomposition .
    • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps involving thiophene moieties .

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